molecular formula C11H6BrClO B13038289 1-Bromo-6-chloro-2-naphthaldehyde

1-Bromo-6-chloro-2-naphthaldehyde

Cat. No.: B13038289
M. Wt: 269.52 g/mol
InChI Key: RJKQRIPBLCNDOI-UHFFFAOYSA-N
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Description

1-Bromo-6-chloro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1 and 6 positions, respectively, and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-chloro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene derivatives. The typical synthetic route includes:

    Bromination: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-naphthalene.

    Chlorination: The brominated product is then chlorinated using chlorine gas in the presence of a suitable catalyst to obtain 1-bromo-6-chloro-naphthalene.

    Formylation: Finally, the aldehyde group is introduced at the 2 position through a formylation reaction, typically using a Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-chloro-2-naphthaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Substitution: Derivatives with various functional groups replacing the halogens.

    Oxidation: 1-Bromo-6-chloro-2-naphthoic acid.

    Reduction: 1-Bromo-6-chloro-2-naphthyl alcohol.

Scientific Research Applications

1-Bromo-6-chloro-2-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-6-chloro-2-naphthaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Bromo-2-naphthaldehyde: Similar structure but lacks the chlorine atom at the 6 position.

    6-Bromo-2-naphthaldehyde: Similar structure but lacks the bromine atom at the 1 position.

    1-Chloro-2-naphthaldehyde: Similar structure but lacks the bromine atom at the 1 position.

Uniqueness: 1-Bromo-6-chloro-2-naphthaldehyde is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various chemical reactions and applications.

Properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

1-bromo-6-chloronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6BrClO/c12-11-8(6-14)2-1-7-5-9(13)3-4-10(7)11/h1-6H

InChI Key

RJKQRIPBLCNDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C=O)C=C1Cl

Origin of Product

United States

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